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molecular formula C18H17NO2 B8606741 Benzyl 5,6-dimethyl-1H-indole-3-carboxylate

Benzyl 5,6-dimethyl-1H-indole-3-carboxylate

Cat. No. B8606741
M. Wt: 279.3 g/mol
InChI Key: LKIWHNUNNUGVQK-UHFFFAOYSA-N
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Patent
US08623862B2

Procedure details

8.60 g of 1,4-diazabicyclo[2.2.2]octane is added to a solution of 25.5 g of the compound obtained in step 1 in 120 ml of DMF. It is degassed with nitrogen, then 0.703 g of palladium acetate is added and the reaction mixture is heated at 120° C. for 7 hours. EtOAc is added, then it is washed with water and with brine, dried over Na2SO4 and evaporated. After trituration of the solid residue with iso ether, 12.3 g of the expected compound is obtained in the form of a beige powder.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
compound
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7]N([CH2:5][CH2:6]1)CC2.[C:9]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17](NC2C=C(C)C(C)=CC=2I)[CH:16]=1)(=[O:12])C=C>CN(C=O)C>[CH3:14][C:15]1[CH:16]=[C:17]2[C:6](=[CH:5][C:20]=1[CH3:19])[NH:1][CH:8]=[C:7]2[C:9]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
compound
Quantity
25.5 g
Type
reactant
Smiles
C(C=C)(=O)OCC1=CC(=CC=C1)NC1=C(C=C(C(=C1)C)C)I
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It is degassed with nitrogen
ADDITION
Type
ADDITION
Details
0.703 g of palladium acetate is added
ADDITION
Type
ADDITION
Details
EtOAc is added
WASH
Type
WASH
Details
it is washed with water and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C(=CNC2=CC1C)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 140.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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